SN-38 carboxylate form

Description

Properties

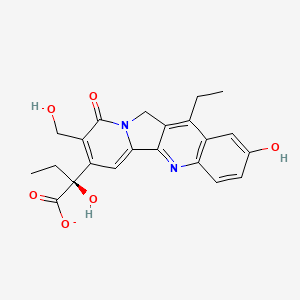

Molecular Formula |

C22H21N2O6- |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(2S)-2-[12-ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

InChI |

InChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/p-1/t22-/m0/s1 |

InChI Key |

IRKZFHZUIBLGKU-QFIPXVFZSA-M |

SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O |

Isomeric SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Irinotecan (CPT-11)

Irinotecan, a prodrug of SN-38, also exists in lactone and carboxylate forms. Key distinctions include:

- Metabolic Pathways: CPT-11 lactone is converted to SN-38 lactone by carboxylesterases, while its carboxylate form is metabolized to APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin), a less active metabolite . Clearance of CPT-11 lactone (74.3 L/h) is 6-fold higher than its carboxylate (12.3 L/h), reflecting faster elimination of the active form .

- pH Sensitivity : Both forms interconvert rapidly, but the carboxylate predominates at pH 7.4, similar to SN-38 .

Topotecan

Another camptothecin analog, topotecan, shares SN-38’s pH-dependent equilibrium:

- Activity : The lactone form is 10-fold more potent than the carboxylate, which dominates at physiological pH .

- Pharmacokinetics : Unlike SN-38, topotecan’s lactone has a shorter half-life due to renal excretion, reducing systemic exposure .

Val-SN-38

Val-SN-38, a valine-conjugated SN-38 prodrug, exhibits distinct behavior:

- Uptake Mechanism: The carboxylate form is preferentially transported by amino acid transporters (ATA1, ATA2, ATB0), unlike SN-38’s lactone, which relies on passive diffusion .

- Stability : Val-SN-38 releases SN-38 intracellularly, but initial carboxylate levels are higher than SN-38, suggesting transporter-mediated selectivity .

AR-67

AR-67, an SN-38 derivative, demonstrates transporter-specific handling:

- Carboxylate Preference : OATP1B1/3 transporters favor the carboxylate form, while efflux transporters (P-gp, BCRP) prefer the lactone, mirroring SN-38’s behavior .

SN-38 Glucuronide (SN-38G)

- Detoxification Role : SN-38G, formed via UGT1A1-mediated glucuronidation, is excreted into the intestine, where bacterial β-glucuronidase reactivates it to SN-38, contributing to delayed diarrhea .

- Plasma Ratio : SN-38G concentrations are 4–30× higher than SN-38 in humans, underscoring its role in toxicity .

Key Data Tables

Table 1: Comparative Pharmacokinetics of Lactone vs. Carboxylate Forms

Table 2: Impact of Delivery Systems on SN-38 Stability

Discussion of Critical Findings

Carboxylate Detoxification : The carboxylate form’s rapid clearance (12.3 L/h vs. lactone’s 74.3 L/h) and glucuronidation limit systemic toxicity but reduce efficacy .

Transporter Influence : Efflux transporters (P-gp, BCRP) preferentially export the lactone, while uptake transporters (OATP1B1/3) favor the carboxylate, creating a "trapping" mechanism that varies by tissue .

ADC Advantages : Antibody-drug conjugates like sacituzumab govitecan stabilize the lactone form, ensuring tumor-specific release and minimizing systemic detoxification .

Species Variability : Mice exhibit higher SN-38 lactone bioavailability than humans due to differences in carboxylesterase efficiency and glucuronidation rates .

Preparation Methods

Base-Catalyzed Hydrolysis of SN-38 Lactone

The carboxylate form of SN-38 is most commonly generated via pH-dependent hydrolysis of its lactone counterpart. Under alkaline conditions (pH > 10), the lactone ring opens to form the carboxylate anion. For instance, in the synthesis of SN-38 conjugates, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates deprotonation and stabilizes the carboxylate form during coupling reactions. This method achieves a 64% yield of SN-38-glycine conjugates, with the carboxylate intermediate playing a key role in nucleophilic substitution.

Catalytic Hydrogenation and Oxidation

Patents describe multi-step synthetic routes to SN-38 that involve intermediates prone to carboxylate formation. For example, the reduction of 7-ethylcamptothecin using catalytic hydrogenation produces 7-ethyl-1,2,6,7-tetrahydrocamptothecin, which is subsequently oxidized to introduce the 10-hydroxyl group. During these steps, aqueous workup under mildly basic conditions (e.g., sodium bicarbonate) promotes lactone ring opening, yielding the carboxylate form as a transient intermediate.

Table 1: Key Reaction Conditions for SN-38 Carboxylate Formation

Conjugation Strategies Stabilizing the Carboxylate Form

Peptide-Carboxylate Linker Systems

To enhance water solubility and controlled release, SN-38 carboxylate has been covalently linked to polymers and antibodies via pH-sensitive linkers. For example, carboxyl-terminated poly(amidoamine) (PAMAM) dendrimers (G3.5) were conjugated to SN-38 using glycine or β-alanine spacers activated by EDC/NHS chemistry. The carboxylate form remains stable at physiological pH (7.4) but releases active lactone SN-38 in lysosomal environments (pH 4.5–5.0).

Ether Bond Formation at the 10-OH Position

A novel approach directly connects cathepsin B-sensitive dipeptide linkers to SN-38’s 10-hydroxyl group via ether bonds. This method avoids lactone ring perturbation, ensuring the carboxylate form is generated post-cleavage in lysosomes. The reaction employs SN-38, cesium carbonate, and anhydrous DMF, achieving a 64% yield of the conjugate while maintaining carboxylate stability during synthesis.

pH-Dependent Lactone-Carboxylate Equilibrium

Physiological and Formulation Considerations

The carboxylate form dominates in aqueous solutions above pH 6.0, whereas the lactone form is favored under acidic conditions. This equilibrium critically impacts drug efficacy; for example, plasma proteins bind preferentially to the carboxylate, reducing bioavailability. Studies show that prolonged exposure to SN-38 carboxylate (AUC 500 h = 15.53–146.4 ng·h/mL) correlates with severe neutropenia, underscoring the need for stabilization strategies.

Buffered Systems for Carboxylate Stabilization

Cubosome nanoparticles encapsulating SN-38 in phytantriol (PHYT) matrices stabilize the lactone form at neutral pH but release carboxylate under physiological conditions. Monoglyceride additives (e.g., monocaprin) increase SN-38 solubility by 2-fold, with 85% of the drug remaining in the lactone form after 10 days at 25°C. This dual-phase system highlights the role of lipid carriers in modulating carboxylate conversion rates.

Encapsulation and Nanocarrier Systems

Cubosome Nanoparticles

PHYT-based cubosomes loaded with SN-38 (particle size: 190–230 nm) demonstrate controlled carboxylate release over 96 hours. The Pn̄3m cubic phase structure, confirmed by small-angle X-ray scattering (SAXS), entraps SN-38 within hydrophobic domains, delaying hydrolysis to the carboxylate form. Monoglyceride additives further enhance entrapment efficiency (>97%) and prolong lactone stability.

Dendrimer-Drug Conjugates

PAMAM G3.5-SN38 conjugates exhibit pH-dependent release kinetics. At pH 7.4, <10% of SN-38 is released as carboxylate over 24 hours, whereas acidic conditions (pH 5.0) trigger rapid hydrolysis and lactone activation. This system reduces systemic toxicity by limiting carboxylate exposure in circulation.

Analytical and Pharmacokinetic Challenges

Quantifying Carboxylate-Lactone Ratios

High-performance liquid chromatography (HPLC) methods with fluorescence detection are employed to monitor the equilibrium. For instance, plasma samples from irinotecan-treated patients show a 3:1 carboxylate-to-lactone ratio at 48 hours post-infusion, correlating with neutropenia severity.

Q & A

Q. What factors influence the conversion of SN-38 lactone to its carboxylate form, and how can this equilibrium be experimentally controlled?

The conversion is primarily governed by pH and temperature. At physiological pH (7.4), the lactone form rapidly hydrolyzes to the inactive carboxylate form, with equilibrium favoring carboxylate (≥73% conversion in 60 minutes at pH 6.4) . Stabilization strategies include:

- pH modulation : Acidic conditions (pH ≤4.5) favor the lactone form, while neutral/basic conditions promote carboxylate formation .

- Drug delivery systems : Polymeric meshes (e.g., PCL/PGC-C18) reduce ring-opening by 27% compared to equilibrium values, preserving lactone integrity .

- Serum protein interactions : Human serum albumin (HSA) stabilizes the carboxylate form for most camptothecins but preferentially binds the lactone form of SN-38, slowing hydrolysis .

Q. How are the lactone and carboxylate forms of SN-38 quantified in biological matrices?

Reverse-phase HPLC with UV or fluorescence detection is the gold standard. Key methodological considerations include:

- Chromatographic separation : Atlantis® C18 columns resolve lactone (3.92 min) and carboxylate (2.58 min) using isocratic elution (acetonitrile/NaH2PO4 buffer, pH 3.1) .

- Sample pretreatment : Acidification (pH 4.0) shifts equilibrium to lactone for total quantification, while alkalinization (pH 9.0) stabilizes carboxylate .

- Detection limits : Linear ranges of 2–100 μg/mL with R² = 1 ensure sensitivity for low-concentration in vivo samples .

Q. Table 1: HPLC Parameters for SN-38 Form Analysis

| Column | Mobile Phase | Detection | Lactone RT | Carboxylate RT | Reference |

|---|---|---|---|---|---|

| Atlantis® C18 | Acetonitrile/NaH2PO4 (pH 3.1) | UV (265 nm) | 3.92 min | 2.58 min | |

| Zorbax SB-C18 | Borate buffer (pH 9) + ACN/MeOH | Fluorescence | N/A | N/A |

Q. Why does the lactone form exhibit higher cytotoxicity than the carboxylate form despite tumor tissue’s acidic pH?

While tumor microenvironments (pH ~6.2–6.7) slightly favor lactone stability, the carboxylate form dominates at equilibrium (≥30–40% in plasma after 90 minutes) . Cytotoxicity differences arise from:

- Topoisomerase I inhibition : The lactone form binds DNA-topoisomerase I complexes 10× more effectively than carboxylate .

- Cellular uptake : The non-ionic lactone passively diffuses into cells, whereas the anionic carboxylate requires active transport, which is less efficient .

- In vitro data : At pH 6.2, SN-38 lactone reduces HT29 cell viability to 20%, compared to 50% for carboxylate .

Advanced Research Questions

Q. How do antibody-drug conjugates (ADCs) like sacituzumab govitecan stabilize SN-38’s lactone form?

ADCs exploit site-specific conjugation to prevent lactone hydrolysis:

- Linker chemistry : Coupling at the 20th position of SN-38’s lactone ring via CL2A linkers with PEG spacers sterically hinders ring-opening .

- In vivo stability : IMMU-132 retains ≥95% lactone integrity over 17 hours in PBS (pH 7.4), compared to a 30-minute half-life for free SN-38 .

- Reduced glucuronidation : Conjugation shields SN-38 from UDP-glucuronosyltransferase, minimizing inactivation (SN-38G levels ≤1% of total) .

Q. What pharmacokinetic (PK) models explain the interplay between SN-38 lactone/carboxylate and irinotecan metabolism?

Compartmental PK models reveal:

- Rapid interconversion : CPT-11 lactone-carboxylate equilibration occurs with a 14-minute half-life, while SN-38’s conversion is slower (lactone dominates at equilibrium) .

- Tissue distribution : SN-38 lactone has a larger volume of distribution (Vss = 445 L) than carboxylate (Vss = 78 L), enhancing tumor penetration .

- Species differences : Mice convert irinotecan to SN-38 5× more efficiently than humans, complicating translational extrapolation .

Q. Table 2: Key PK Parameters for SN-38 Forms

| Parameter | Lactone Form | Carboxylate Form | Reference |

|---|---|---|---|

| Clearance (CL) | 74.3 L/h | 12.3 L/h | |

| Half-life (t½) | 14 hours (ADC-conjugated) | 30 minutes (free in PBS) | |

| Vss | 445 L | 78 L |

Q. How do nanoparticle delivery systems address SN-38’s instability and carboxylate-driven toxicity?

pH-responsive lipid nanocarriers (e.g., cubosomes/hexosomes) improve therapeutic efficacy by:

- Controlled release : Sustained lactone delivery at tumor sites (pH 6.7), maintaining a 60:40 lactone:carboxylate equilibrium .

- Reduced systemic toxicity : Encapsulation prevents carboxylate formation in plasma, mitigating diarrhea (a dose-limiting toxicity) .

- Enhanced solubility : Nanocarriers increase SN-38’s aqueous solubility from <5 μg/mL (free drug) to >1 mg/mL .

Q. What experimental contradictions exist regarding pH-dependent SN-38 cytotoxicity?

While lactone is consistently more cytotoxic, discrepancies arise in:

- Extracellular vs. intracellular pH : At extracellular pH 6.2, lactone remains cytotoxic (20% viability), but intracellular acidification (e.g., via HCO3− depletion) may reverse this trend .

- Tumor vs. plasma dynamics : Tumor pH (6.2–6.7) theoretically favors lactone, yet carboxylate accumulation occurs due to prolonged equilibration and albumin binding .

- In vitro vs. in vivo : Cell-free assays show lactone stability at pH 6.4, but in vivo models report rapid carboxylate conversion due to serum proteins .

Q. How does carboxylesterase activity influence SN-38 delivery in ADC vs. irinotecan therapies?

- Irinotecan dependency : Hepatic carboxylesterases convert irinotecan to SN-38 (100% conversion in 24 hours in vitro), but human efficiency is low (≤20% clinically) .

- ADC resistance : IMMU-132 releases SN-38 independently of carboxylesterases, bypassing metabolic variability .

- Toxicity profile : ADCs reduce SN-38G formation (linked to diarrhea) by avoiding enterohepatic recirculation .

Q. Methodological Recommendations

- For lactone stabilization, use acidic buffers (pH ≤4.5) or polymeric carriers during in vitro assays .

- Employ fluorescence lifetime titration to study HSA-SN-38 interactions, as carboxylate binding alters emission spectra .

- Validate PK models with species-specific carboxylesterase activity data to improve clinical translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.